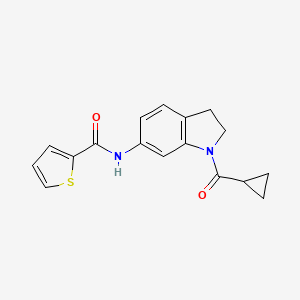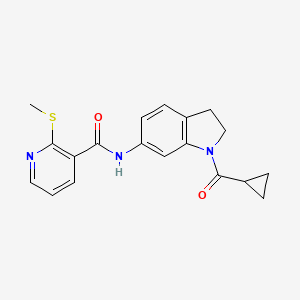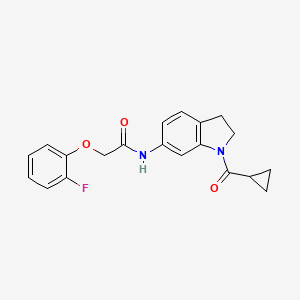
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide, also known as 6-chloro-N-acetylindoline-2-carboxamide (CICA), is an indole-based compound that has been used in scientific research for various applications. CICA has been used in the synthesis of various compounds, as an inhibitor of protein phosphatase 2A, and as a tool to study the biochemical and physiological effects of indole-based compounds. Additionally, CICA has been used in various laboratory experiments to study the effects of various compounds.
科学的研究の応用
CICA has been used in various scientific research applications. CICA has been used as an inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of cellular processes. CICA has also been used in the synthesis of various compounds, such as indoline-2-carboxylic acid derivatives, and as a tool to study the biochemical and physiological effects of indole-based compounds.
作用機序
CICA has been shown to inhibit PP2A activity by binding to the catalytic subunit of PP2A and blocking its ability to catalyze the transfer of phosphate groups from proteins. This inhibition of PP2A activity leads to the disruption of various cellular processes, including cell cycle progression, apoptosis, and cell migration.
Biochemical and Physiological Effects
CICA has been shown to have various biochemical and physiological effects. CICA has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the migration of cells. Additionally, CICA has been shown to have anti-inflammatory and anti-oxidative effects, as well as to inhibit the production of reactive oxygen species.
実験室実験の利点と制限
The use of CICA in laboratory experiments has several advantages and limitations. One advantage of using CICA in laboratory experiments is that it is a relatively inexpensive compound. Additionally, CICA is relatively stable and can be stored for long periods of time without significant degradation. However, CICA is not soluble in water and therefore must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. Additionally, CICA is a relatively weak inhibitor of PP2A and therefore may not be suitable for experiments that require high levels of inhibition.
将来の方向性
In the future, CICA may be used to further study the biochemical and physiological effects of indole-based compounds. Additionally, CICA may be used to develop new compounds with improved PP2A inhibitory activity. CICA may also be used to study the effects of indole-based compounds on other cellular processes, such as cell cycle progression, apoptosis, and cell migration. Additionally, CICA may be used to study the effects of indole-based compounds on other biological systems, such as the immune system and the nervous system. Finally, CICA may be used to develop new compounds with improved PP2A inhibitory activity for the treatment of various diseases.
合成法
CICA can be synthesized using a variety of synthetic methods. The most common method for synthesizing CICA is through the reaction of 4-chlorophenol with indoline-2-carboxylic acid in the presence of anhydrous acetic acid. This reaction produces a compound with a molecular weight of 307.81 g/mol and a purity of 99.3%.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHQZXBOUPJOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














